molecular formula C5H4FN5 B1412746 8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine CAS No. 2096986-18-2

8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine

Cat. No. B1412746
CAS RN: 2096986-18-2
M. Wt: 153.12 g/mol
InChI Key: ZNRZCMVJHACZDM-UHFFFAOYSA-N
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Description

The compound “8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine” belongs to a class of compounds known as [1,2,4]triazolo[4,3-c]pyrimidines . These compounds have been studied for their potential applications in medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer activities .


Synthesis Analysis

While specific synthesis methods for “8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine” are not available, similar compounds are often synthesized via aromatic nucleophilic substitution . Another method involves a one-pot reaction of 3-amino-1,2,4-triazole, malononitrile and aryl aldehydes .


Molecular Structure Analysis

The molecular structure of “8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine” would likely be similar to other [1,2,4]triazolo[4,3-c]pyrimidines. These compounds typically contain a triazole ring fused with a pyrimidine ring .


Chemical Reactions Analysis

The chemical reactions of “8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine” would likely be similar to those of other [1,2,4]triazolo[4,3-c]pyrimidines. These compounds can undergo various reactions, such as aromatic nucleophilic substitution .

Scientific Research Applications

Pharmaceutical Properties

The triazolopyrimidine class, to which 8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine belongs, has been noted for its significant pharmaceutical properties. These compounds have been associated with anti-parasitic, antimicrobial, anticancer, and antibiotic activities .

Therapeutic Targets for Metabolic Disorders

Compounds within this class have been recognized as potential therapeutic targets for disorders such as dyslipidemia, coronary heart disease, and diabetes due to their interaction with fatty acid-binding proteins (FABPs), particularly FABP4 and FABP5 .

Kinase Inhibition and Antiproliferative Activities

Some derivatives of the triazolopyrimidine class have been designed and evaluated for their ability to inhibit c-Met/VEGFR-2 kinase and exhibit antiproliferative activities against various cell lines in vitro. This suggests potential applications in cancer treatment strategies .

Antibacterial Activity

Novel derivatives using triazolopyrimidine as a key scaffold have shown promising antibacterial activity. This indicates that 8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine could be explored for its potential use in developing new antibacterial agents .

Synthesis Methodology

The compound’s class has been involved in developing eco-friendly synthesis methodologies under microwave conditions without the need for catalysts or additives. This could imply that 8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine may be synthesized using similar green chemistry approaches .

Inhibitory Activity Against Cancer

In related studies, certain triazolopyrimidine derivatives have shown significant inhibitory activity with low IC50 values compared to control drugs like sorafenib. This suggests that 8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine might be investigated for its efficacy in cancer treatment .

Future Directions

The future directions for research on “8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine” could involve further exploration of its potential applications in medicinal chemistry, given the interesting biological activities exhibited by similar compounds .

properties

IUPAC Name

8-fluoro-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FN5/c6-3-1-8-5(7)11-2-9-10-4(3)11/h1-2H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRZCMVJHACZDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NN=CN2C(=N1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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